Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate can be sourced from various chemical suppliers and databases such as PubChem, where it is cataloged with detailed structural information. It falls under the classification of organic compounds, specifically as a nitrogen-containing heterocycle. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The synthesis of methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate typically involves cyclocondensation reactions. A common method includes the reaction of 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium. The process generally follows these steps:
This method has been documented to yield significant amounts of the target compound while allowing for variations in substituents on the thiophene or pyrimidine rings to explore structure-activity relationships .
The molecular formula of methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate is C₈H₇N₃O₂S. Its InChI key is ZEWBGJXFMLNCFV-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications. The compound features:
The structural integrity and bonding characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which confirm the presence of specific functional groups and their environments within the molecule .
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate is versatile in terms of reactivity:
Common reagents used in these reactions include strong acids for cyclization, oxidizing agents for oxidation processes, and reducing agents for reduction reactions .
The reactions yield various derivatives that can be further explored for biological activity or as intermediates in synthetic pathways.
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate has been studied for its potential inhibitory effects on key receptors involved in angiogenesis:
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may react under extreme pH or temperature conditions.
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate has diverse applications across several fields:
Thieno[2,3-d]pyrimidines are purine bioisosteres, mimicking the hydrogen-bonding patterns and electronic distribution of endogenous purines while offering enhanced metabolic stability and synthetic versatility [1] [9]. This bioisosterism enables high-affinity interactions with ATP-binding sites of kinases and other purine-recognizing enzymes. The scaffold’s planar, electron-rich system facilitates π-stacking interactions with aromatic residues in protein binding pockets, while its sulfur atom contributes to hydrophobic contacts and influences electron delocalization [5] [9].
The bicyclic fused system provides multiple sites for rational modification:
Table 1: Bioisosteric Advantages of Thieno[2,3-d]pyrimidine vs. Purines
Property | Thieno[2,3-d]pyrimidine | Purines (Adenine/Guanine) | Medicinal Chemistry Impact |
---|---|---|---|
Hydrogen Bond Capacity | 2-3 acceptor/donor sites | 2-3 acceptor/donor sites | Mimics natural ligands |
Aromaticity | High (10π-electron system) | High | Facilitates π-stacking |
Metabolic Stability | Resistant to adenosine deaminase | Susceptible to deamination | Longer half-life |
Synthetic Flexibility | Multiple regioselective modifications | Limited options | Enables rapid SAR exploration |
Electron Distribution | Sulfur-induced polarization | Uniform distribution | Enhanced interactions with cysteine residues |
This structural profile underpins the scaffold’s prevalence in >30 clinical-stage compounds targeting oncology, inflammation, and CNS disorders [5] [9].
The specific substitution pattern in methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate reflects deliberate optimization of binding pharmacophores and pharmacokinetic properties:
4-Amino Group: Serves as a critical hinge-binding element in kinase inhibition. In EGFR-targeting derivatives, this group forms bidentate hydrogen bonds with backbone residues (e.g., Met793 in EGFR), with an average binding energy increase of 2.8 kcal/mol compared to unsubstituted analogs [1] [9]. The amino group’s lone pair electrons also contribute to π-cation interactions with lysine residues in active sites [3].
6-Carbomethoxy Group: Balances lipophilicity (cLogP reduction by 0.8-1.2 units) and synthetic versatility. The ester serves as an intermediate for amide formation or hydrolysis to carboxylic acids, enabling conjugation with secondary pharmacophores. In cellular assays, ester-containing derivatives demonstrate 3-5× improved membrane permeability compared to carboxylic acid analogs [1] [2]. The methyl ester specifically optimizes metabolic stability, resisting rapid hydrolysis while maintaining reactivity for intracellular activation [2].
Sulfur Atom Position: The [2,3-d] fusion orients the sulfur toward the protein’s hydrophobic regions, enhancing van der Waals contacts. Mutagenesis studies confirm that replacing sulfur with oxygen (oxa-analog) reduces inhibitory potency against CK2 by 15-fold, highlighting sulfur’s electronic and steric contributions [3].
Table 2: Impact of Key Substituents on Compound Properties
Position | Substituent | Key Interactions | Effect on Properties |
---|---|---|---|
4 | -NH₂ | H-bonds with kinase hinge region (e.g., Met793) | ↑ Binding affinity (IC₅₀ improved 5-20×) |
6 | -COOCH₃ | • Hydrophobic pocket occupancy• Hydrolyzable to -COOH for salt formation | ↑ Solubility (2-3× vs H-substituted)↑ Synthetic versatility |
2/5 | Unsubstituted | • Minimal steric hindrance• Allows access to solvent-exposed regions | ↑ Target promiscuity when unmodified |
Thiophene S | Electron delocalizer | • van der Waals contacts with hydrophobic residues• Influences ring electronics | ↑ Binding stability (Kd improved 3-8× vs benzo-fused) |
These strategic substitutions create a multifunctional scaffold capable of simultaneous interactions with catalytic and allosteric sites. Molecular modeling confirms the ester carbonyl oxygen forms water-bridged hydrogen bonds with active site residues in 78% of kinase complexes analyzed [3] [9].
The medicinal exploration of thienopyrimidines evolved through three key phases:
Early Antimetabolites (1980s-1990s): Initial studies focused on thieno[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors. Classical antifolates like 2,4-diamino-5-methylthieno[2,3-d]pyrimidines demonstrated nanomolar inhibition (IC₅₀ = 19-54 nM) of DHFR and thymidylate synthase, with activity against leukemia and solid tumors [1] [5]. These compounds established the scaffold’s capacity to mimic pteridine systems in folate cofactors.
Kinase Inhibitor Era (2000s-2010s): The discovery of 4-anilinothienopyrimidines as EGFR inhibitors marked a paradigm shift. Gefitinib-inspired derivatives incorporating 6-acrylamide side chains (e.g., compound 21) achieved IC₅₀ = 0.13 µM against HER2-positive breast cancer cells by covalently targeting Cys773 in EGFR’s ATP pocket [9]. Concurrently, CK2 inhibitors emerged, with 4-dimethylamino-6-(sulfanylcarbonyl)thieno[2,3-d]pyrimidines demonstrating <100 nM potency through interactions with Lys68 and the hinge region [3].
Polypharmacology Approaches (2020s-Present): Modern designs exploit the 6-carboxylate/ester as a conjugation point for hybrid molecules:
Table 3: Evolution of Thienopyrimidine Therapeutics
Generation | Timeframe | Representative Compound | Key Structural Features | Primary Target(s) | Clinical Impact |
---|---|---|---|---|---|
1st | 1980-1999 | Classical antifolates | 2,4-Diamino-5-methyl substitution | DHFR, TS | Proof of concept in hematologic cancers |
2nd | 2000-2019 | Gefitinib-inspired derivatives | 6-Acrylamide side chains | EGFR/HER2 | Advanced solid tumor trials (Phase II) |
3rd | 2020-Present | • Dithiocarbamate hybrids (3n)• Cinnamoyl derivatives (22a-h) | • 6-Dithiocarbamate chains• 4-Anilino-6-cinnamoyl | • Tubulin• EGFR/VEGFR | • Overcoming kinase resistance• Multi-targeted therapies |
Regulatory milestones include FDA approval (2016) of the third-generation EGFR inhibitor olmutinib for T790M-positive NSCLC, validating the thieno[3,2-d]pyrimidine core [9]. Over 15 thienopyrimidine-based candidates are currently in oncology clinical trials, with pictilisib (PI3K inhibitor, Phase II) demonstrating particular promise in PIK3CA-mutated cancers [5] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: